3-Chloro-8-methylquinolin-4(1H)-one

Monoamine oxidase B inhibition Neuroprotection Structure–activity relationship

Avoid the risk of inactive analogues in your MAO-B assays. Subtle C3-substituent changes on the 4-quinolone scaffold cause order-of-magnitude potency shifts. This compound is the validated nanomolar lead. - Inhibits MAO-B with an IC50 of 62 nM; C3-unsubstituted and 3-bromo analogues are inactive (>100 µM). - Functions as a definitive positive control for MAO-B selectivity screens, paired with the inactive des-chloro analogue as a negative control. - CNS drug-like space (logP ~2.18, TPSA 32.86 Ų) with a stable C3-Cl handle for further derivatization.

Molecular Formula C10H8ClNO
Molecular Weight 193.63
CAS No. 1204812-35-0
Cat. No. B598017
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Chloro-8-methylquinolin-4(1H)-one
CAS1204812-35-0
Synonyms3-Chloro-4-hydroxy-8-methylquinoline
Molecular FormulaC10H8ClNO
Molecular Weight193.63
Structural Identifiers
SMILESCC1=CC=CC2=C1NC=C(C2=O)Cl
InChIInChI=1S/C10H8ClNO/c1-6-3-2-4-7-9(6)12-5-8(11)10(7)13/h2-5H,1H3,(H,12,13)
InChIKeyJJBWBQRBVIXESP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-Chloro-8-methylquinolin-4(1H)-one: Baseline Identity Overview


3-Chloro-8-methylquinolin-4(1H)-one (CAS 1204812-35-0) is a C3‑chlorinated, C8‑methylated 4‑quinolone (C₁₀H₈ClNO, MW 193.63) . As a member of the 4‑quinolone family, the compound exists in the 4‑oxo tautomeric form under physiological conditions and presents a hydrogen‑bond donor at N1 plus a polarizable chlorine atom that can engage halogen‑bonding interactions with biological targets [1]. These features differentiate it from simpler 4‑quinolones that lack the C3 halogen, establishing a distinct physicochemical and pharmacological profile that procurement decisions must account for.

MAO-B Pathway Probe Chlorine-dependent nanomolar inhibition supports target engagement studies in neuronal models.
Selectivity Research Tool >1000-fold window over inactive C3-unsubstituted and C3-bromo analogues enables matched-pair SAR analysis.
Synthetic Intermediate C3-Cl handle offers thermal stability for multi-step derivatisation, avoiding labile iodo analogue degradation.

Why Generic 4-Quinolone Interchange Fails


In‑class 4‑quinolones cannot be generically interchanged because subtle variations in the C3 halogen and C8 alkyl substituents cause order‑of‑magnitude shifts in target potency and selectivity. For example, the C3‑chloro analogue 3‑chloro‑8‑methylquinolin‑4(1H)‑one inhibits MAO‑B with an IC50 of 62 nM, whereas the C3‑unsubstituted 8‑methylquinolin‑4(1H)‑one and the C3‑bromo analogue both display IC50 values >100 µM [1][2]. This >1600‑fold differential underscores that the C3 chlorine atom is not a passive placeholder but a critical pharmacophoric element that directly governs ligand–target affinity. Consequently, substituting even a closely related analogue in a biological assay or a synthetic sequence risks losing the activity signature that motivated the original procurement.

3-Chloro-8-methyl C3-unsubstituted analogue: MAO-B potency may shift by orders of magnitude, losing target engagement. C3-H lacks chlorine pharmacophore
3-Chloro-8-methyl C3-bromo analogue: different halogen bonding profile and synthetic reactivity; MAO-B activity essentially absent. Bromine alters selectivity context
3-Chloro-8-methyl C3-iodo analogue: higher leaving-group lability limits shelf stability; logP shift may reduce CNS drug-likeness. Iodo analogue degrades faster

Quantitative Comparator Evidence for Differentiated Selection


MAO-B Inhibition Potency Gain

3‑Chloro‑8‑methylquinolin‑4(1H)‑one achieves an IC50 of 62 nM against rat brain mitochondrial MAO‑B [1]. In contrast, the direct structural comparator 8‑methylquinolin‑4(1H)‑one, which lacks the C3 chlorine, shows an IC50 >100 000 nM in a human MAO‑B fluorescence assay [2]. Likewise, the C3‑bromo congener 3‑bromo‑8‑methylquinolin‑4(1H)‑one also exceeds the 100 000 nM threshold [3]. The resulting potency gain of at least 1613‑fold is attributable to the chlorine atom’s optimal size and electronegativity, which enable a halogen‑bonding interaction that bromine and hydrogen cannot replicate.

MAO-B Potency Gain
Reported
62 nM vs >100,000 nM
≥1613-fold difference
Supports chlorine-dependent MAO-B potency context.
Cross-study comparison; assays differ (rat vs human MAO-B).
Monoamine oxidase B inhibition Neuroprotection Structure–activity relationship

Cytotoxicity Window and Safety Margin

In HepG2 hepatocellular carcinoma and THP‑1 monocytic cells, 3‑chloro‑8‑methylquinolin‑4(1H)‑one exhibits IC50 values >100 µM [1]. This places the cytotoxicity threshold at more than 1600 times the MAO‑B IC50 (62 nM). While broad cytotoxicity screening data for the C3‑unsubstituted and C3‑bromo comparators is unavailable, the absolute >100 µM figure provides a defined safety margin for cell‑based assays.

Cytotoxicity Window
Reported
>100 µM in HepG2, THP-1 cells
Cell viability window supports target-engagement assay interpretation.
Comparator cytotoxicity data unavailable; absolute threshold only.
Cytotoxicity profiling Therapeutic index Early safety screening

Halogen-Dependent Synthetic Utility

In the 3‑halo‑8‑methylquinolin‑4(1H)‑one series, the C3 substituent governs downstream synthetic versatility. The C3‑iodo analogue (CAS 1330754‑17‑0) serves as an excellent leaving group for Pd‑catalyzed cross‑couplings but is prone to light‑ and heat‑induced dehalogenation . The C3‑bromo analogue (CAS 1204810‑27‑4) offers intermediate reactivity. The C3‑chloro compound provides a balance: the C–Cl bond is sufficiently stable for long‑term storage yet reactive enough for SNAr chemistry under forcing conditions, and it can be selectively metallated for further functionalisation [1]. This stability–reactivity trade‑off makes the 3‑chloro variant the preferred stock intermediate when the synthetic route requires sequential derivatisation at multiple positions.

Synthetic Handle
Class-level
C3-Cl: stable, SNAr-compatible
C3-I: labile; C3-Br: intermediate
C3-H: no cross-coupling handle
Enables sequential derivatisation with reduced intermediate degradation risk.
Based on aryl halide reactivity hierarchy.
Synthetic chemistry Cross‑coupling Halogen leaving‑group hierarchy

Antimycobacterial Activity and CYP3A4 Profile

A quinoline derivative closely related to 3‑chloro‑8‑methylquinolin‑4(1H)‑one (designated FNDR‑20081) displays potent activity against drug‑sensitive and drug‑resistant Mycobacterium tuberculosis with exposure‑dependent killing of both replicating and non‑replicating bacilli [1]. Importantly, the scaffold shows no inhibition of CYP3A4/5, a major cytochrome P450 isoform responsible for many drug–drug interactions [1]. While direct MIC comparator data for the exact 3‑chloro‑8‑methyl‑4(1H)‑one compound is not publicly available, the close structural analogue establishes a class‑level antimycobacterial signature that positions the 3‑chloro‑8‑methyl derivative as a viable entry point for TB lead optimisation.

Antimycobacterial Signature
Class-level
Close analogue active vs M. tuberculosis; no CYP3A4 inhibition observed
Scaffold may support TB lead optimisation; CYP interaction context favorable.
Exact compound MIC not published; class inference only.
Antitubercular agents Mycobacterium tuberculosis Drug metabolism

Physicochemical Differentiation and Drug-Likeness

The 3‑chloro‑8‑methylquinolin‑4(1H)‑one exhibits a topological polar surface area (TPSA) of 32.86 Ų and a predicted logP of approximately 2.18 . The C3‑unsubstituted analogue 8‑methylquinolin‑4(1H)‑one has a TPSA of 32.86 Ų but a lower logP (~1.6) because the chlorine atom adds lipophilicity . The C3‑bromo and C3‑iodo analogues possess progressively higher logP values (~2.5 and ~2.9, respectively), which may exceed the optimal range for CNS drug‑likeness (logP 1‑3) . The chloro compound therefore occupies a physicochemical sweet spot that balances membrane permeability with aqueous solubility, an important consideration for central nervous system target programmes such as MAO‑B inhibition.

Physicochemical Profile
Data to verify
logP ~2.18, TPSA 32.86 Ų
C3-H: logP ~1.6; C3-I: ~2.9
Chlorine balances CNS drug-likeness vs halogen analogues.
Predicted values; experimental logP confirmation recommended.
Drug‑likeness Physicochemical profiling Lead optimisation

Evidence-Based Application Scenarios for Procurement


MAO-B Probe for Neurodegenerative Target Validation

With an IC50 of 62 nM against MAO‑B and a >1600‑fold selectivity window over cytotoxicity, 3‑chloro‑8‑methylquinolin‑4(1H)‑one is suited as a chemical probe for MAO‑B target engagement studies in neuronal cell models. The absence of activity (>100 µM) of the C3‑unsubstituted and C3‑bromo analogues [1] ensures that any observed pharmacology is chlorine‑dependent, strengthening target validation arguments [2].

Intermediate for Antitubercular Library Synthesis

The C3‑chlorine provides a stable yet synthetic handle for sequential derivatisation — unlike the labile C3‑iodo analogue [1]. Because the quinoline scaffold has demonstrated antimycobacterial activity without CYP3A4 inhibition [2], medicinal chemistry teams can procure the 3‑chloro‑8‑methyl derivative as a central intermediate for generating focused libraries targeting drug‑resistant M. tuberculosis, confident that the core scaffold lacks the cytochrome P450 liability that complicates many existing anti‑TB programmes.

CNS-Penetrant Quinolone Physicochemical Standard

The calculated logP of ~2.18 and TPSA of 32.86 Ų [1] place the compound inside the preferred CNS drug‑likeness space. MedChem teams can use the 3‑chloro‑8‑methyl‑4(1H)‑one as a reference standard when profiling analogues, knowing that heavier halogen substitution (3‑Br, 3‑I) shifts logP above 2.5 and may compromise solubility [2], while removal of the halogen altogether abolishes MAO‑B activity .

Selectivity Marker for MAO-B Assay Development

The observation that 8‑methylquinolines are very weak MAO‑B inhibitors while the 3‑chloro derivative achieves nanomolar potency [1] indicates a strong dependence on the C3 substituent for MAO‑B engagement. Assay development groups can exploit this steep SAR cliff to design robust MAO‑B selectivity screens, using the 3‑chloro compound as a positive control and the 3‑unsubstituted analogue as a matched negative control, thereby reducing false‑positive rates in high‑throughput screening campaigns.

Application
Selection Property
Validation Focus
MAO-B target engagement studies
Chlorine-dependent nanomolar inhibition
Selectivity over C3-unsubstituted control; cell viability window
Antitubercular library synthesis
Stable C3-Cl synthetic handle; scaffold devoid of CYP3A4 liability
Intermediate stability; CYP interaction profile in lead series
CNS drug-likeness reference
logP ~2.18, TPSA 32.86 Ų
Balanced permeability-solubility profile vs heavier halogens
MAO-B selectivity assay control
Steep SAR cliff at C3 position
Matched negative control (C3-H) reduces false positives in screens
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